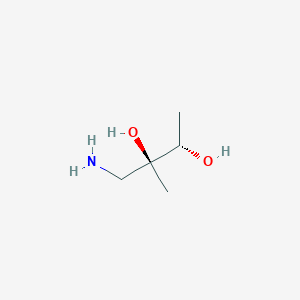
(C8-R)-Hydantocidin 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(C8-R)-Hydantocidin 5’-phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of hydantocidin, a naturally occurring nucleoside antibiotic. The addition of the phosphate group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (C8-R)-Hydantocidin 5’-phosphate typically involves the phosphorylation of hydantocidin. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (C8-R)-Hydantocidin 5’-phosphate may involve the use of biotechnological methods, such as microbial fermentation, followed by chemical modification. Engineered microbial strains can be utilized to produce hydantocidin, which is then chemically phosphorylated to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(C8-R)-Hydantocidin 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in the reactions of (C8-R)-Hydantocidin 5’-phosphate include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of (C8-R)-Hydantocidin 5’-phosphate depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
(C8-R)-Hydantocidin 5’-phosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, (C8-R)-Hydantocidin 5’-phosphate is studied for its potential as an antibiotic and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.
Industry: In industrial applications, (C8-R)-Hydantocidin 5’-phosphate is used in the production of pharmaceuticals and as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action of (C8-R)-Hydantocidin 5’-phosphate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibiotic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with nucleic acid synthesis and protein production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydantocidin: The parent compound of (C8-R)-Hydantocidin 5’-phosphate, known for its antibiotic properties.
Phosphorylated Nucleosides: Other nucleoside derivatives with phosphate groups, used in various research and industrial applications.
Nucleoside Antibiotics: A class of compounds that includes hydantocidin and its derivatives, known for their antimicrobial properties.
Uniqueness
(C8-R)-Hydantocidin 5’-phosphate stands out due to its enhanced solubility and reactivity compared to its parent compound, hydantocidin
Propriétés
Formule moléculaire |
C13H22N3O13P |
|---|---|
Poids moléculaire |
459.30 g/mol |
Nom IUPAC |
(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1 |
Clé InChI |
MAXSFYCTFIBEAR-OJMIUMIFSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O |
SMILES canonique |
C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)

![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)



![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)





